molecular formula C12H15NO B11906829 N-Benzyl-1-methylcyclopropanecarboxamide

N-Benzyl-1-methylcyclopropanecarboxamide

Cat. No.: B11906829
M. Wt: 189.25 g/mol
InChI Key: RHMLEGNVMIKAAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-methylcyclopropanecarboxamide typically involves the reaction of 1-methylcyclopropanecarboxylic acid with benzylamine . The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-Benzyl-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-ethylcyclopropanecarboxamide
  • N-Benzyl-1-propylcyclopropanecarboxamide
  • N-Benzyl-1-methylcyclobutanecarboxamide

Uniqueness

N-Benzyl-1-methylcyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropane ring and a benzyl group.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzyl-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C12H15NO/c1-12(7-8-12)11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)

InChI Key

RHMLEGNVMIKAAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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